molecular formula C24H32N2O5S2 B2830679 4-methyl-1-(4-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine CAS No. 451470-29-4

4-methyl-1-(4-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine

Cat. No.: B2830679
CAS No.: 451470-29-4
M. Wt: 492.65
InChI Key: QUBFQLZBNXMOJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-1-(4-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine is a complex organic compound featuring multiple functional groups, including piperidine and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-(4-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine typically involves multiple steps, starting from simpler precursor molecules. The process often includes:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of sulfonyl groups: Sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Coupling reactions: These steps involve linking the piperidine and sulfonylphenoxy groups through nucleophilic substitution or similar reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-(4-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting sulfonyl groups to thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving bases like sodium hydroxide or catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

4-methyl-1-(4-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methyl-1-(4-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The piperidine rings may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperidin-1-yl)aniline
  • 4-[(4-Methylpiperidin-1-yl)oxy]aniline
  • 4-[(4-Methylpiperazin-1-yl)methyl]-N-{3-[(4-pyridin-3-yl)pyrimidin-2-yl]amino}phenylbenzamide

Uniqueness

4-methyl-1-(4-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine is unique due to its combination of piperidine and sulfonyl groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds that may lack one or more of these functional groups.

Properties

IUPAC Name

4-methyl-1-[4-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O5S2/c1-19-11-15-25(16-12-19)32(27,28)23-7-3-21(4-8-23)31-22-5-9-24(10-6-22)33(29,30)26-17-13-20(2)14-18-26/h3-10,19-20H,11-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBFQLZBNXMOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.